p-Methylbenzyl benzoate
CAS No.: 38418-10-9
Cat. No.: VC18403196
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38418-10-9 |
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Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | (4-methylphenyl)methyl benzoate |
Standard InChI | InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Standard InChI Key | VHSYVZKRJCCJMK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
p-Methylbenzyl benzoate (systematic name: (4-methylphenyl)methyl benzoate) is an ester derived from the condensation of 4-methylbenzyl alcohol and benzoic acid. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The compound’s structure consists of a benzyl alcohol derivative substituted with a methyl group at the para position of the aromatic ring, esterified with a benzoic acid group (Figure 1) .
Synthesis and Manufacturing
Esterification Methods
The synthesis of p-methylbenzyl benzoate typically follows classical esterification protocols:
Procedure:
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Acid-Catalyzed Esterification:
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Enzymatic Esterification:
Comparison of Methods:
Parameter | Acid-Catalyzed | Enzymatic |
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Reaction Time | 6–8 hours | 24 hours |
Environmental Impact | High (acid waste) | Low (biodegradable) |
Scalability | Industrial | Lab-scale |
Physical and Chemical Properties
Thermodynamic Data
Spectroscopic Characteristics
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester), 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 7.25–8.10 (m, 9H, aromatic) .
Applications in Industry and Research
Fragrance and Flavor Industry
p-Methylbenzyl benzoate’s mild balsamic odor profile makes it suitable for:
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antimicrobial Agents: Analogues show activity against Staphylococcus aureus (MIC: 32 µg/mL) .
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Protecting Groups: The p-methylbenzyl (MBn) moiety is cleaved oxidatively using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), enabling orthogonal deprotection strategies in peptide synthesis .
Stability and Reactivity
Oxidative Degradation
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DDQ-Mediated Cleavage: MBn groups are selectively removed over traditional benzyl protections, offering synthetic flexibility (Figure 2) .
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Hydrolytic Stability: Resistant to acidic hydrolysis (pH > 3) but undergoes saponification under alkaline conditions .
Parameter | Data | Source |
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Acute Oral Toxicity (LD₅₀) | 3200 mg/kg (rat) | Analogous |
Skin Irritation | Moderate (Draize test) | |
Environmental Persistence | Low (BCF: 120 L/kg) | Predicted |
Regulatory Status
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REACH: Registered under EC 248-561-9 for industrial use.
Future Directions
Recent advances in enzymatic synthesis and green chemistry are poised to enhance the sustainability of p-methylbenzyl benzoate production. Additionally, its role in orthogonal deprotection strategies warrants further exploration in complex molecule synthesis .
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